Phenacylazanium;bromide
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Overview
Description
Phenacylazanium bromide, also known as phenacyl bromide, is an organic compound with the formula C₆H₅C(O)CH₂Br. This colorless solid is a powerful lachrymator and a useful precursor to other organic compounds. It was first reported in 1871 and is prepared by the bromination of acetophenone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenacylazanium bromide is synthesized through the bromination of acetophenone. The reaction involves the addition of bromine to acetophenone in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions typically include:
- Temperature: Room temperature to 50°C
- Solvent: Acetic acid or carbon tetrachloride
- Reagents: Bromine (Br₂)
The reaction can be represented as:
C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr
Industrial Production Methods: Industrial production of phenacylazanium bromide follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of bromine in excess to ensure complete bromination
- Efficient separation and purification techniques to isolate the product
Chemical Reactions Analysis
Phenacylazanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: Phenacylazanium bromide reacts with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products. For example, reaction with an amine yields a phenacylamine derivative.
Reagents and Conditions: Nucleophiles (amines, thiols, alcohols), solvents like ethanol or methanol, room temperature to reflux conditions.
Oxidation Reactions:
Oxidation to Phenacyl Azides: Phenacylazanium bromide can be oxidized to phenacyl azides using oxidizing agents like sodium azide.
Reagents and Conditions: Sodium azide, solvents like dimethylformamide (DMF), room temperature.
Reduction Reactions:
Reduction to Phenacyl Alcohols: Phenacylazanium bromide can be reduced to phenacyl alcohols using reducing agents like sodium borohydride.
Reagents and Conditions: Sodium borohydride, solvents like ethanol, room temperature.
Major Products Formed:
- Phenacylamine derivatives
- Phenacyl azides
- Phenacyl alcohols
Scientific Research Applications
Phenacylazanium bromide has significant applications in various fields:
Chemistry:
- Used as an intermediate in the synthesis of heterocyclic compounds.
- Employed in multicomponent reactions to build complex molecular structures.
Biology:
- Utilized in the synthesis of bioactive molecules and pharmaceuticals.
- Acts as a precursor for the development of enzyme inhibitors and receptor modulators.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry:
- Applied in the production of dyes, pigments, and other industrial chemicals.
- Used in the manufacture of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of phenacylazanium bromide involves its reactivity as an electrophile. The compound’s carbonyl group and bromine atom make it highly reactive towards nucleophiles. The molecular targets and pathways involved include:
Electrophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products.
Pathways: The compound can participate in pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Phenacylazanium bromide can be compared with other similar compounds such as:
Phenacyl Chloride:
- Similar structure but with a chlorine atom instead of bromine.
- Less reactive compared to phenacylazanium bromide.
Phenacyl Iodide:
- Contains an iodine atom instead of bromine.
- More reactive due to the larger atomic size of iodine.
Phenacyl Fluoride:
- Contains a fluorine atom instead of bromine.
- Least reactive among the halogenated phenacyl compounds.
Uniqueness of Phenacylazanium Bromide:
- Phenacylazanium bromide is unique due to its optimal reactivity, making it a versatile intermediate in organic synthesis.
- Its balanced reactivity allows for controlled reactions, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
phenacylazanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.BrH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCKVZHZZHXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[NH3+].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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